N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide
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Overview
Description
N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of adamantane, triazole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide typically involves multiple steps. One common approach is to start with the adamantane derivative, which is then functionalized to introduce the triazole and pyrrolidine groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-methyl-benzamide: Shares the adamantane moiety but differs in the functional groups attached.
N-(adamantan-1-yl)-2-(4-(4-methoxybenzamido)phenyl)-1H-indole-5-carboxamide: Contains a similar adamantane structure but has different substituents.
Uniqueness
N-(adamantan-1-yl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxamide is unique due to its combination of adamantane, triazole, and pyrrolidine moieties. This unique structure imparts specific properties, such as enhanced stability and potential bioactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-adamantyl)-3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-26-12-16-10-24(22-21-16)17-2-3-23(11-17)18(25)20-19-7-13-4-14(8-19)6-15(5-13)9-19/h10,13-15,17H,2-9,11-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACZCLQGMERTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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